molecular formula C13H14ClNO3 B1473143 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097952-43-5

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No. B1473143
CAS RN: 2097952-43-5
M. Wt: 267.71 g/mol
InChI Key: LZBFICIPNPHTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride” is a laboratory chemical with an empirical formula of C11H10Cl2N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Benzyl chlorides, which could be a precursor to your compound, can be synthesized through the chlorination of benzylic alcohols .


Molecular Structure Analysis

While specific structural analysis for your compound is not available, studies on similar compounds such as N-alkylbenzimidazole silver (I) complexes and piperidine-based 2H chromen-2-one derivatives have been conducted .


Chemical Reactions Analysis

Benzyl cyanide, a compound with a similar benzyl group, is used as a starting material in the synthesis of various compounds including fungicides, fragrances, antibiotics, and other pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(3-Chlorobenzyl)piperazine”, include a density of 1.1±0.1 g/cm3, boiling point of 303.7±27.0 °C at 760 mmHg, and a molecular weight of 210.703 Da .

Future Directions

While specific future directions for your compound are not available, research on similar compounds like 1,2,3-triazole-containing hybrids shows promise in the development of new drugs for neurodegenerative diseases .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFICIPNPHTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 5
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.